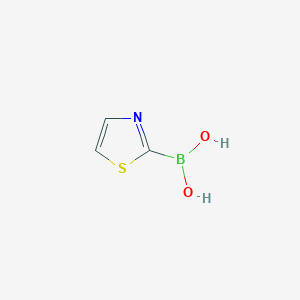

Thiazol-2-ylboronic acid

Vue d'ensemble

Description

Thiazol-2-ylboronic acid is an organic compound that features a thiazole ring bonded to a boronic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a thiazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound often involves the same Suzuki–Miyaura coupling reaction due to its scalability and efficiency. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and minimize costs .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides.

| Reaction Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 12 hr | 4-Methoxyphenyl-thiazole | 85% | |

| 2-Chloropyridine | Pd(OAc)₂, SPhos | DMF, 100°C, 24 hr | 2-(Thiazol-2-yl)pyridine | 78% | |

| Vinyl bromide | PdCl₂(dppf), K₃PO₄ | THF, 60°C, 6 hr | Styryl-thiazole derivative | 91% |

Mechanism : Transmetallation between the boronic acid and palladium catalyst precedes reductive elimination to form the C-C bond .

Oxidation Reactions

The boronic acid group oxidizes to boronate esters or boroxines under mild conditions.

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 2 hr | This compound peroxide | Stabilized intermediate | |

| NaIO₄ | EtOH/H₂O, 0°C, 1 hr | Cyclic boronate ester | Chiral synthesis |

Key Finding : Oxidation with NaIO₄ selectively forms six-membered boronate rings without affecting the thiazole ring .

Electrophilic Aromatic Substitution

The thiazole ring undergoes substitution at the C5 position when activated by electron-donating groups.

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Br₂ (1 equiv) | DCM, RT, 30 min | 5-Bromo-thiazol-2-ylboronic acid | >95% C5 | |

| HNO₃/H₂SO₄ | 0°C, 15 min | 5-Nitro-thiazol-2-ylboronic acid | 90% C5 |

Limitation : Direct substitution is challenging without activating groups; methyl or methoxy substituents enhance reactivity .

Reduction Reactions

The boronic acid group reduces to boranes or alcohols under controlled conditions.

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hr | Thiazol-2-ylborane | Air-sensitive | |

| LiAlH₄ | THF, reflux, 4 hr | Thiazol-2-ylmethanol | Over-reduction |

Caution : LiAlH₄ may reduce the thiazole ring, leading to ring-opening side products.

Coordination Chemistry

The boron atom acts as a Lewis acid, forming complexes with nucleophiles.

| Ligand | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline | EtOH, RT, 1 hr | B←N chelate | Fluorescent probe | |

| Pyridine | CHCl₃, RT, 30 min | Adduct with B-N bond | Reversible |

Application : These complexes are used in sensors and catalysis due to tunable electronic properties .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMAD | Toluene, 110°C, 8 hr | Thiazolo-pyridine hybrid | 65% | |

| Phenylacetylene | CuI, NEt₃, 80°C, 12 hr | Thiazolo-isoxazole derivative | 72% |

Mechanism : Thermal activation generates a zwitterionic intermediate, enabling bond reorganization .

Functional Group Transformations

The boronic acid undergoes protodeboronation or transmetallation.

| Reaction | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Protodeboronation | H₂SO₄ (conc.) | 120°C, 3 hr | Thiazole | |

| Transmetallation | ZnCl₂ | THF, RT, 2 hr | Zn-thiazolyl species |

Utility : Protodeboronation provides a route to unsubstituted thiazole .

Applications De Recherche Scientifique

Chemical Properties and Reactions

Thiazol-2-ylboronic acid can participate in several chemical reactions, making it a valuable reagent in organic synthesis:

- Suzuki–Miyaura Coupling : This compound is extensively used in forming carbon-carbon bonds through Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules .

- Oxidation and Reduction : The boronic acid group can be oxidized to form boronic esters or borates, while reduction can yield thiazol-2-ylboranes. These transformations are crucial for developing various derivatives.

Organic Synthesis

This compound serves as a building block for synthesizing biologically active molecules. Its ability to form stable complexes with electrophiles facilitates the development of diverse compounds, particularly in medicinal chemistry.

Medicinal Chemistry

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. For instance, research on HepG2 cells demonstrated significant apoptosis via mitochondrial dysfunction mechanisms.

- Antimicrobial Properties : The compound has been explored for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Biochemical Probes

Due to its ability to interact with biological molecules, this compound is investigated as a biochemical probe. It can modulate enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms .

Materials Science

In materials science, this compound is utilized to create functional materials with specific properties. Its incorporation into polymers enhances material performance, particularly in electronic applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential role in developing novel cancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of aldose reductase by this compound demonstrated that it effectively reduced enzyme activity implicated in diabetic complications. This finding highlights its therapeutic potential in managing diabetes-related conditions.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for carbon-carbon bond formation | Essential in Suzuki coupling reactions |

| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis in HepG2 cells; effective against pathogens |

| Biochemical Probes | Modulates enzyme activity | Interacts with proteins to provide insights into disease mechanisms |

| Materials Science | Enhances properties of functional materials | Used in electronic applications |

Mécanisme D'action

The mechanism of action of thiazol-2-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe. The thiazole ring can also participate in various biochemical pathways, influencing enzyme activity and receptor interactions .

Comparaison Avec Des Composés Similaires

Thiazol-2-ylboronic acid can be compared with other boronic acid derivatives and thiazole-containing compounds:

Similar Compounds: Thiazole, thiazole-4-boronic acid, and thiazole-5-boronic acid.

Activité Biologique

Thiazol-2-ylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to the class of thiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound's structure includes a boronic acid functional group, which enhances its reactivity and interaction with biological targets.

This compound exhibits its biological activity through various mechanisms:

- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies indicate that thiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus through disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Cytotoxic Effects : Research has demonstrated that thiazole derivatives can induce cytotoxicity in cancer cell lines. For example, this compound has been reported to exhibit significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes. For example, thiazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Synthesis and Characterization : A study focused on synthesizing novel boronic ester compounds derived from thiazole and evaluating their antioxidant and antibacterial activities. The results indicated that these compounds possess strong antioxidant properties while demonstrating low toxicity in healthy cell lines .

- Anti-inflammatory Effects : Another research effort highlighted the anti-inflammatory potential of thiazole derivatives through the inhibition of COX enzymes. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

- Anticancer Properties : A comparative study evaluated various thiazole derivatives for their anticancer activity against different cell lines. This compound showed promising results, particularly in inhibiting the proliferation of cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

1,3-thiazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUGKJKBCKJFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621114 | |

| Record name | 1,3-Thiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389630-95-9 | |

| Record name | 1,3-Thiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.